Ibuprofen Impurity F (Standard)

Beschreibung

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>

Eigenschaften

IUPAC Name |

3-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)9-12-5-3-11(4-6-12)7-8-13(14)15/h3-6,10H,7-9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNVRFFVBZVRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215665 | |

| Record name | 3-(4-Isobutylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65322-85-2 | |

| Record name | 3-(4-Isobutylphenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065322852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Isobutylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(2-methylpropyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-ISOBUTYLPHENYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35B9MX4RIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Ibuprofen Impurity F?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ibuprofen Impurity F, a known impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details its chemical structure, physicochemical properties, and analytical methodologies for its detection and quantification. Additionally, it outlines the context of its formation within the synthesis of ibuprofen.

Chemical Identity and Structure

Ibuprofen Impurity F is chemically identified as 3-[4-(2-Methylpropyl)phenyl]propanoic acid.[1][2][3][4][5][6] It is a structural isomer of ibuprofen, differing in the position of the methyl group on the propanoic acid side chain. While ibuprofen is α-methyl-substituted, Impurity F has the methyl group on the phenyl ring's side chain, resulting in a propanoic acid moiety directly attached to the phenyl ring.

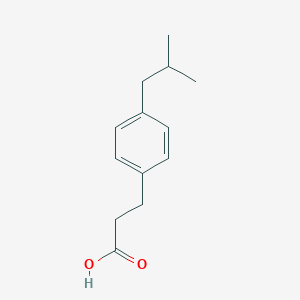

The definitive chemical structure of Ibuprofen Impurity F is presented below:

Chemical Structure:

A 2D representation of the molecular structure of Ibuprofen Impurity F.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical parameters for Ibuprofen Impurity F is provided in the table below for easy reference and comparison.

| Parameter | Value | Reference(s) |

| IUPAC Name | 3-[4-(2-methylpropyl)phenyl]propanoic acid | [1][2][7][8][9] |

| Synonyms | 3-(4-Isobutylphenyl)propanoic acid, 4-(2-Methylpropyl)benzenepropanoic acid, 3-(p-Isobutylphenyl)propionic Acid | [2][3][5] |

| CAS Number | 65322-85-2 | [1][2][3][4][6] |

| Molecular Formula | C13H18O2 | [1][3][4] |

| Molecular Weight | 206.29 g/mol | [3][4] |

| Appearance | Off-White to Pale Beige Solid | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | |

| Storage Temperature | -20°C | [3] |

Context of Formation: Ibuprofen Synthesis

Ibuprofen Impurity F is a known process-related impurity that can arise during the synthesis of ibuprofen. The specific synthetic route employed significantly influences the impurity profile of the final active pharmaceutical ingredient (API). The diagram below illustrates a simplified logical workflow of the common industrial syntheses of ibuprofen, highlighting the potential for impurity formation.

Experimental Protocols: Analytical Methods

Accurate detection and quantification of Ibuprofen Impurity F are crucial for ensuring the quality and safety of ibuprofen drug products. The European Pharmacopoeia specifies gas chromatography for its determination, while HPLC methods have also been developed.

Gas Chromatography (GC) Method

The following protocol is a representative GC method for the analysis of Ibuprofen Impurity F.

| Parameter | Description |

| Column | ZB-WAXetr capillary column (25 m x 0.53 mm, 2 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 5 mL/min |

| Injector Temperature | 200°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250°C |

| Derivatization | Required prior to analysis |

Note: The specific derivatization procedure is not detailed in the referenced literature but is a necessary step for GC analysis of this carboxylic acid.

High-Performance Liquid Chromatography (HPLC) Method

A novel reversed-phase HPLC method has been developed for the quantification of Ibuprofen Impurity F, offering an alternative to GC.

| Parameter | Description |

| Column | Zr-CARB column (150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Phosphate buffer (pH 3.5, 25 mM) (38:62, v/v) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 80°C |

| Detector | Fluorescence Detector |

| Excitation Wavelength | 220 nm |

| Emission Wavelength | 285 nm |

Spectroscopic Data

While commercially available reference standards of Ibuprofen Impurity F are accompanied by detailed analytical data, including 1H-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, publicly accessible spectra are limited. The characterization data provided by suppliers confirms the structure. For research and validation purposes, it is recommended to acquire a certified reference standard and perform spectroscopic analysis in-house.

Conclusion

Ibuprofen Impurity F is a critical process-related impurity in the manufacture of ibuprofen. A thorough understanding of its chemical properties, formation pathways, and analytical determination is essential for drug development professionals to ensure the quality, safety, and efficacy of ibuprofen-containing pharmaceuticals. The analytical methods outlined in this guide provide robust procedures for the monitoring and control of this impurity.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

- 5. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Characterization of Ibuprofen Impurity F

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Ibuprofen Impurity F, a known related substance of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical research.

Ibuprofen Impurity F, chemically known as 3-[4-(2-Methylpropyl)phenyl]propanoic acid, is listed in the European Pharmacopoeia (EP) and serves as a critical reference standard for the purity analysis of Ibuprofen.[1][2] The accurate identification and quantification of this impurity are paramount for ensuring the safety and efficacy of Ibuprofen formulations.

Synthesis of Ibuprofen Impurity F

Two plausible synthetic routes for the preparation of Ibuprofen Impurity F are presented below. These methods are based on established organic chemistry principles and aim to provide a high-purity final product suitable for use as an analytical standard.

Method 1: Friedel-Crafts Acylation followed by Clemmensen Reduction

This two-step synthesis begins with the Friedel-Crafts acylation of isobutylbenzene with succinic anhydride to form an intermediate keto-acid, which is subsequently reduced to the target molecule, Ibuprofen Impurity F, via a Clemmensen reduction.

Step 1: Friedel-Crafts Acylation

The initial step involves the electrophilic aromatic substitution reaction between isobutylbenzene and succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

Caption: Friedel-Crafts acylation of isobutylbenzene.

Step 2: Clemmensen Reduction

The carbonyl group of the intermediate keto-acid is then reduced to a methylene group using zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[4][5][6][7][8]

Caption: Clemmensen reduction of the intermediate keto-acid.

Method 2: Arndt-Eistert Homologation

An alternative approach involves the one-carbon chain extension of 4-isobutylphenylacetic acid using the Arndt-Eistert reaction.[9][10][11][12][13] This method is particularly useful for converting a carboxylic acid to its next higher homolog.

Caption: Arndt-Eistert homologation of 4-isobutylphenylacetic acid.

Experimental Protocols: Synthesis

Protocol for Method 1: Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Synthesis of 4-(4-isobutylphenyl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in nitrobenzene at 0-5 °C, add succinic anhydride (1.0 eq) portion-wise.

-

To this mixture, add isobutylbenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(4-isobutylphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of Ibuprofen Impurity F

-

Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.

-

To a flask containing the prepared zinc amalgam, add concentrated hydrochloric acid.

-

Add the 4-(4-isobutylphenyl)-4-oxobutanoic acid (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of hydrochloric acid may be added during the reflux period.

-

After cooling to room temperature, decant the aqueous layer and extract with toluene.

-

Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution.

-

Acidify the bicarbonate extracts with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., hexane/ethyl acetate) to obtain pure Ibuprofen Impurity F.

Protocol for Method 2: Arndt-Eistert Homologation

-

Convert 4-isobutylphenylacetic acid (1.0 eq) to its acid chloride by reacting with thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) in an inert solvent like dichloromethane in the presence of a catalytic amount of DMF.

-

In a separate flask, prepare an ethereal solution of diazomethane. (Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.)

-

Slowly add the 4-isobutylphenylacetyl chloride solution to the chilled (0 °C) ethereal diazomethane solution with stirring.

-

Allow the reaction to proceed at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid.

-

To the resulting diazoketone solution, add a suspension of silver oxide (0.1 eq) in water.

-

Heat the mixture gently to initiate the Wolff rearrangement, which is often accompanied by the evolution of nitrogen gas.

-

After the gas evolution ceases, continue to stir the reaction mixture at room temperature for 1-2 hours.

-

Filter the reaction mixture to remove the silver catalyst.

-

Extract the aqueous phase with ether to remove any non-acidic byproducts.

-

Acidify the aqueous phase with dilute hydrochloric acid to precipitate Ibuprofen Impurity F.

-

Filter the product, wash with cold water, and dry.

-

Purify by recrystallization from a suitable solvent.

Characterization of Ibuprofen Impurity F

A comprehensive characterization of the synthesized Ibuprofen Impurity F is essential to confirm its identity and purity. The following analytical techniques are recommended.

Data Presentation: Analytical Characterization

| Analytical Technique | Parameter | Expected Results for Ibuprofen Impurity F |

| HPLC (High-Performance Liquid Chromatography) | Retention Time | Dependent on the specific method, but should be well-resolved from Ibuprofen. |

| Purity | ≥ 98% (by peak area normalization) | |

| GC (Gas Chromatography) | Retention Time | Dependent on derivatization and column; should be consistent. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Chemical Shifts (δ, ppm) | Aromatic protons (doublets, ~7.1 ppm), Propanoic acid chain protons (triplets, ~2.6 and ~2.9 ppm), Isobutyl group protons (doublet, multiplet, and doublet, ~0.9, ~1.8, and ~2.4 ppm respectively), Carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Chemical Shifts (δ, ppm) | Carboxyl carbon (~179 ppm), Aromatic carbons (~129-140 ppm), Propanoic acid carbons (~30, ~36 ppm), Isobutyl group carbons (~22, ~30, ~45 ppm). |

| MS (Mass Spectrometry) | Molecular Ion Peak [M-H]⁻ | m/z 205.12 |

| Molecular Ion Peak [M+H]⁺ | m/z 207.14 | |

| IR (Infrared Spectroscopy) | Key Absorptions (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~2950 (C-H stretch, aliphatic), ~1600, 1500 (C=C stretch, aromatic). |

Experimental Protocols: Characterization

High-Performance Liquid Chromatography (HPLC) Method

A novel reversed-phase HPLC method has been developed for the determination of Ibuprofen Impurity F.[14]

-

Column: Zr-CARB (150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile : Phosphate buffer (pH 3.5, 25 mM) (38:62, v/v)

-

Flow Rate: 1.2 mL/min

-

Column Temperature: 80 °C

-

Detection: Fluorescence detector with excitation at 220 nm and emission at 285 nm.[14]

-

Injection Volume: 20 µL

-

Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

Gas Chromatography (GC) Method

The European Pharmacopoeia specifies a GC method for the determination of Impurity F, which requires prior derivatization.[14]

-

Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester) using a suitable derivatizing agent (e.g., diazomethane or BSTFA).

-

Column: A suitable capillary column, such as one with a polar stationary phase (e.g., ZB-WAXetr).

-

Carrier Gas: Helium

-

Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID).

-

Temperature Program: An appropriate temperature gradient to ensure the separation of the derivatized Impurity F from other components.

-

Sample Preparation: Accurately weigh the sample, perform the derivatization reaction, and dilute with a suitable solvent before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D NMR experiments like COSY and HSQC for complete structural elucidation.

Mass Spectrometry (MS)

-

Ionization Technique: Electrospray Ionization (ESI) is suitable for this compound.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass data for formula confirmation.

-

Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile) directly into the mass spectrometer.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (e.g., 4000-400 cm⁻¹).

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of synthesized Ibuprofen Impurity F.

Caption: Workflow for the characterization of Ibuprofen Impurity F.

This in-depth guide provides the necessary theoretical and practical information for the successful synthesis and comprehensive characterization of Ibuprofen Impurity F. The detailed protocols and analytical methods will aid researchers and quality control professionals in producing and verifying this critical reference standard, ultimately contributing to the quality and safety of Ibuprofen drug products.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 3-(4-Isobutylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]

- 3. organic chemistry - Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. grokipedia.com [grokipedia.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Arndt-Eistert Synthesis [organic-chemistry.org]

- 11. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 12. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Data for Ibuprofen Impurity F Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the Ibuprofen Impurity F standard, chemically identified as 3-[4-(2-Methylpropyl)phenyl]propanoic acid. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of Ibuprofen and its related substances.

Chemical Identity

-

Systematic Name: 3-[4-(2-Methylpropyl)phenyl]propanoic acid

-

Synonyms: Ibuprofen EP Impurity F, 3-(4-Isobutylphenyl)propanoic Acid

-

CAS Number: 65322-85-2

-

Molecular Formula: C₁₃H₁₈O₂

-

Molecular Weight: 206.28 g/mol

Spectroscopic Data

While specific spectra are often proprietary and provided with the purchase of a certified reference standard, this section compiles representative data based on typical analytical results for this compound. This data is essential for the identification and quantification of Ibuprofen Impurity F. Commercial suppliers of this standard, such as SynZeal and Simson Pharma Limited, provide a comprehensive Certificate of Analysis (CoA) with detailed characterization data upon purchase[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for Ibuprofen Impurity F.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| 7.10 | Doublet | 2H | Aromatic CH |

| 7.00 | Doublet | 2H | Aromatic CH |

| 2.90 | Triplet | 2H | -CH₂-Ar |

| 2.65 | Triplet | 2H | -CH₂-COOH |

| 2.45 | Doublet | 2H | -CH₂-CH(CH₃)₂ |

| 1.85 | Multiplet | 1H | -CH(CH₃)₂ |

| 0.90 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~179 | -COOH |

| ~140 | Aromatic C (quaternary) |

| ~138 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~45 | -CH₂-Ar |

| ~34 | -CH₂-COOH |

| ~30 | -CH₂-CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

| ~30 | -CH(CH₃)₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| LC-MS | ESI+ | 207.1328 | [M+H]⁺ |

| LC-MS | ESI- | 205.1180 | [M-H]⁻ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Strong | C-H stretch (alkane) |

| 2868 | Strong | C-H stretch (alkane) |

| 1705 | Strong | C=O stretch (carboxylic acid) |

| 1612 | Medium | C=C stretch (aromatic) |

| 1512 | Medium | C=C stretch (aromatic) |

| 1415 | Medium | C-H bend (alkane) |

| 1230 | Strong | C-O stretch (carboxylic acid) |

| 935 | Broad | O-H bend (carboxylic acid dimer) |

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of Ibuprofen Impurity F.

Gas Chromatography (GC) Method (as per European Pharmacopoeia)

This method is stipulated for the determination of Impurity F in Ibuprofen.

-

Column: Fused-silica column, 25 m x 0.53 mm, with a 2 µm film of macrogol 20 000.

-

Carrier Gas: Helium.

-

Flow Rate: 5.0 mL/min.

-

Injector Temperature: 200°C.

-

Detector Temperature (FID): 250°C.

-

Oven Temperature: 150°C (isothermal).

-

Injection Volume: 1 µL.

-

Sample Preparation (Derivatization):

-

Dissolve 50.0 mg of the Ibuprofen sample in 1.0 mL of ethyl acetate.

-

Add 1.0 mL of N,N-dimethylformamide dimethyl acetal and 1.0 mL of pyridine in 10 mL of ethyl acetate.

-

Seal the vial and heat at 100°C for 20 minutes.

-

After cooling, evaporate the solvent under a stream of nitrogen.

-

Dissolve the residue in 5.0 mL of ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC) Method (Novel Approach)

A novel reversed-phase HPLC method has been developed for the analysis of Ibuprofen Impurity F.

-

Column: Zirconia-based stationary phase (e.g., Zr-CARB), 150 mm x 4.6 mm, 5 µm.

-

Mobile Phase: Acetonitrile and 25 mM phosphate buffer (pH 3.5) in a 38:62 (v/v) ratio.

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 80°C.

-

Detection: Fluorescence detector with excitation at 220 nm and emission at 285 nm.

-

Injection Volume: 20 µL.

Visualizations

Experimental Workflow for GC Analysis

The following diagram illustrates the general workflow for the analysis of Ibuprofen Impurity F using the gas chromatography method outlined in the European Pharmacopoeia.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the different analytical techniques used to characterize the Ibuprofen Impurity F standard.

References

Certified Reference Material for Ibuprofen Impurity F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certified reference material (CRM) for Ibuprofen Impurity F. It covers the material's specifications, analytical methodologies for its quantification, and its relevance in the quality control of ibuprofen manufacturing. This document is intended to be a valuable resource for professionals in the pharmaceutical industry involved in research, development, and quality assurance.

Introduction to Ibuprofen Impurity F

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), can contain various impurities that arise during its synthesis or degradation. Ibuprofen Impurity F, chemically known as 3-[4-(2-methylpropyl)phenyl]propanoic acid, is a specified impurity in the European Pharmacopoeia (EP).[][2] Its control is crucial to ensure the safety and efficacy of ibuprofen-containing drug products. The availability of a high-purity, well-characterized Certified Reference Material (CRM) is essential for the accurate identification and quantification of this impurity.

Certified Reference Material (CRM) Specifications

Certified Reference Materials for Ibuprofen Impurity F are produced and certified under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025, ensuring their accuracy and reliability for analytical purposes. These CRMs are traceable to primary standards from pharmacopeias like the European Pharmacopoeia (Ph. Eur.).[3]

Table 1: General Specifications of Ibuprofen Impurity F CRM

| Property | Specification |

| Chemical Name | 3-[4-(2-methylpropyl)phenyl]propanoic acid[2][4] |

| Synonyms | 3-(p-Isobutylphenyl)propionic Acid; 4-(2-Methylpropyl)benzenepropanoic Acid[] |

| CAS Number | 65322-85-2[5][6] |

| Molecular Formula | C₁₃H₁₈O₂[][6] |

| Molecular Weight | 206.28 g/mol [7] |

| Appearance | Off-White to Pale Beige Solid[] |

| Purity | >95%[] |

| Storage Conditions | 2-30°C or -20°C for long-term storage[][7] |

| Certification | ISO 17034 and ISO/IEC 17025 |

| Traceability | Traceable to Ph. Eur. |

Analytical Methodologies

The quantification of Ibuprofen Impurity F in ibuprofen drug substances and products is typically performed using chromatographic techniques. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods have been developed and validated for this purpose.

Gas Chromatography (GC)

The European Pharmacopoeia traditionally specifies a gas chromatography method for the determination of Ibuprofen Impurity F, often requiring derivatization.[][8]

Table 2: Example of a Gas Chromatography Method for Ibuprofen Impurity F

| Parameter | Condition |

| Column | ZB-WAXetr capillary column (25 m × 0.53 mm × 2 µm)[9] |

| Carrier Gas | Helium[9] |

| Flow Rate | 5 ml/min[9] |

| Injector Temperature | 200°C[9] |

| Detector | Flame Ionization Detector (FID)[9] |

| Detector Temperature | 250°C[9] |

| Limit of Detection (LOD) | 2.5 mg·L⁻¹[9] |

High-Performance Liquid Chromatography (HPLC)

To simplify the analytical procedure and avoid derivatization, novel reversed-phase HPLC methods have been developed.[][8]

Table 3: Example of a High-Performance Liquid Chromatography Method for Ibuprofen Impurity F

| Parameter | Condition |

| Column | Zr-CARB (150 mm x 4.6 mm i.d., 5 µm)[8] |

| Mobile Phase | Acetonitrile - Phosphate Buffer (pH 3.5, 25 mM) (38:62, v/v)[8] |

| Flow Rate | 1.2 ml/min[8] |

| Column Temperature | 80°C[8] |

| Detector | Fluorescence Detector[][8] |

| Excitation Wavelength | 220 nm[][8] |

| Emission Wavelength | 285 nm[][8] |

Formation of Ibuprofen Impurity F

Understanding the synthetic route of ibuprofen is key to comprehending the potential sources of Impurity F. Ibuprofen is commonly synthesized from isobutylbenzene.[10] Impurities can be introduced through starting materials, intermediates, or side reactions during the synthesis process.

Caption: Potential formation pathways of Ibuprofen Impurity F during synthesis.

Experimental Workflows

The following diagrams illustrate typical workflows for the certification of a CRM and its use in the routine analysis of ibuprofen.

CRM Certification Workflow

The certification of a reference material is a rigorous process involving multiple steps to ensure its quality and traceability.

Caption: A typical workflow for the certification of a reference material.

Analytical Workflow for Impurity Quantification

The certified reference material is used to develop, validate, and perform routine analysis of Ibuprofen Impurity F in pharmaceutical samples.

Caption: Analytical workflow for the quantification of Ibuprofen Impurity F.

Conclusion

The availability and proper use of a certified reference material for Ibuprofen Impurity F are fundamental for ensuring the quality and safety of ibuprofen products. This guide has provided a comprehensive overview of the CRM's specifications, analytical methods for its detection, and its role within a quality control framework. Adherence to pharmacopeial standards and the use of well-characterized reference materials are essential practices for pharmaceutical manufacturers and regulatory bodies.

References

- 2. Ibuprofen EP Impurity F | 65322-85-2 | SynZeal [synzeal.com]

- 3. Detailed view [crs.edqm.eu]

- 4. Ibuprofen EP Impurity F | LGC Standards [lgcstandards.com]

- 5. Ibuprofen impurity F European Pharmacopoeia (EP) Reference Standard | 65322-85-2 [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. clearsynth.com [clearsynth.com]

- 8. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caod.oriprobe.com [caod.oriprobe.com]

- 10. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

A Comprehensive Technical Guide to Pharmacopeial Standards for Ibuprofen Impurity F (USP/EP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacopeial standards for Ibuprofen Impurity F, as defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This document outlines the key differences in the classification and control of this impurity, offering a comparative overview of acceptance criteria and analytical methodologies.

Introduction to Ibuprofen Impurity F

Ibuprofen Impurity F is chemically known as 3-(4-isobutylphenyl)propanoic acid.[1][2][3][4] It is a related substance of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The control of impurities in active pharmaceutical ingredients (APIs) like Ibuprofen is a critical aspect of drug manufacturing and quality control to ensure the safety and efficacy of the final medicinal product. The pharmacopeial monographs provide the official standards for such controls.

Chemical Profile of Ibuprofen Impurity F:

| Characteristic | Value |

| Chemical Name | 3-(4-isobutylphenyl)propanoic acid |

| Synonyms | 3-[4-(2-Methylpropyl)phenyl]propanoic acid, Ibuprofen Impurity F (EP) |

| CAS Number | 65322-85-2[5] |

| Molecular Formula | C13H18O2[5] |

| Molecular Weight | 206.28 g/mol [5] |

European Pharmacopoeia (EP) Standards for Ibuprofen Impurity F

The European Pharmacopoeia lists Ibuprofen Impurity F as a specified impurity with a defined acceptance criterion and a specific analytical method for its determination.[6]

Acceptance Criteria

The EP monograph for Ibuprofen sets a specific limit for Impurity F.

| Impurity | Acceptance Criterion |

| Ibuprofen Impurity F | ≤ 0.1% |

Analytical Methodology: Gas Chromatography (GC)

The EP prescribes a Gas Chromatography (GC) method for the quantification of Impurity F.[6] This method involves a derivatization step to make the impurity amenable to GC analysis.

Experimental Protocol:

1. Sample and Reference Solution Preparation:

-

Methylating Solution: A mixture of N,N-dimethylformamide dimethylacetal and pyridine is diluted with ethyl acetate.

-

Test Solution: A weighed quantity of the Ibuprofen substance is dissolved in ethyl acetate, followed by the addition of the methylating solution. The vial is sealed and heated. After cooling, the reagents are evaporated under a stream of nitrogen, and the residue is dissolved in ethyl acetate.

-

Reference Solution (a): A solution of Ibuprofen Impurity F CRS in ethyl acetate.

-

Reference Solution (b) (for system suitability): A weighed quantity of Ibuprofen CRS is dissolved in Reference Solution (a), and the derivatization procedure is followed as with the Test Solution.

2. Chromatographic System:

| Parameter | Specification |

| Column | Fused silica, 25 m x 0.53 mm |

| Stationary Phase | Macrogol 20 000 R (2 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 5.0 mL/min |

| Injector Temperature | 200 °C |

| Detector Temperature | 250 °C |

| Column Temperature | 150 °C |

| Detector | Flame Ionization Detector (FID) |

| Injection Volume | 1 µL |

| Run Time | Twice the retention time of Ibuprofen |

3. System Suitability:

-

The relative retention of Impurity F is approximately 1.5 with reference to the methyl ester of Ibuprofen.[6]

4. Calculation:

-

The percentage of Impurity F is calculated using the normalization procedure.

Analytical Workflow for Ibuprofen Impurity F (EP)

Caption: EP Analytical Workflow for Ibuprofen Impurity F

United States Pharmacopeia (USP) Standards

A review of the current USP-NF monograph for Ibuprofen reveals that Ibuprofen Impurity F is not listed as a specified impurity .[7][8][9] Instead, the control of impurities like Impurity F falls under the general "Chromatographic Purity" or "Organic Impurities" section of the monograph.

General Impurity Limits

The USP monograph for Ibuprofen specifies limits for individual unknown impurities and the total of all impurities. Any impurity that is not specifically named in the monograph, such as Impurity F, is controlled by these general limits.

| Impurity Category | Acceptance Criterion |

| Any individual impurity | ≤ 0.3% |

| Total impurities | ≤ 1.0% |

It is important to note that the USP monograph does specify a limit for "Ibuprofen Related Compound C" at not more than 0.1%.[7][8][9][10]

Analytical Methodology

The USP monograph for the control of organic impurities in Ibuprofen typically employs a High-Performance Liquid Chromatography (HPLC) method. This method is designed to separate Ibuprofen from its potential impurities.

Typical HPLC Parameters (as per general impurity methods for Ibuprofen):

| Parameter | Specification |

| Column | L1 packing (e.g., C18), 4.0 mm x 15 cm, 5 µm |

| Mobile Phase | A mixture of an aqueous buffer (e.g., pH 2.5 phosphate buffer) and acetonitrile. |

| Detector | UV at 214 nm |

| Flow Rate | Approximately 2 mL/min |

Logical Workflow for Impurity Control in USP:

Caption: USP General Impurity Control Workflow

Comparative Summary

| Aspect | European Pharmacopoeia (EP) | United States Pharmacopeia (USP) |

| Status of Impurity F | Specified Impurity | Not a specified impurity; controlled under general limits. |

| Specific Limit | ≤ 0.1% | No specific limit; subject to the general limit for any individual impurity (≤ 0.3%). |

| Analytical Method | Gas Chromatography (GC) with derivatization. | High-Performance Liquid Chromatography (HPLC) for general organic impurities. |

Conclusion

The pharmacopeial standards for Ibuprofen Impurity F exhibit a significant divergence between the European Pharmacopoeia and the United States Pharmacopeia. The EP has identified Impurity F as a specified impurity, warranting a specific analytical method (GC) and a stringent limit of 0.1%. In contrast, the USP does not list Impurity F individually but controls it under the general limits for organic impurities, which are determined by an HPLC method.

For researchers, scientists, and drug development professionals, it is imperative to be aware of these differences, particularly when developing analytical methods for Ibuprofen and its related substances for global markets. The choice of analytical strategy and the setting of internal specifications may need to accommodate the requirements of both pharmacopeias to ensure compliance across different regulatory regions. The more specific and stringent requirements of the EP for Impurity F suggest that this impurity has been identified as requiring particular control, a consideration that should be taken into account during risk assessment and process development.

References

- 1. Ibuprofen EP Impurity F | 65322-85-2 | SynZeal [synzeal.com]

- 2. 3-(4-Isobutylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]

- 3. 3-(4-ISOBUTYL-PHENYL)-PROPIONIC ACID | 65322-85-2 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Ibuprofen impurity F EP Reference Standard CAS 65322-85-2 Sigma Aldrich [sigmaaldrich.com]

- 6. uspbpep.com [uspbpep.com]

- 7. uspnf.com [uspnf.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. drugfuture.com [drugfuture.com]

- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Ibuprofen Impurity F: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Ibuprofen Impurity F, a known impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document collates critical information on its chemical identity, analytical methodologies for its detection and quantification, and available synthesis routes. The content is structured to serve as a valuable resource for professionals in pharmaceutical research, quality control, and drug development.

Core Data Presentation

The fundamental physicochemical properties of Ibuprofen Impurity F are summarized in the table below for quick reference.

| Parameter | Value | Reference(s) |

| Chemical Name | 3-(4-isobutylphenyl)propanoic acid | [1][2] |

| Synonyms | 4-(2-Methylpropyl)benzenepropanoic acid, 3-(p-Isobutylphenyl)propionic acid | [3][4] |

| CAS Number | 65322-85-2 | [1][2] |

| Molecular Formula | C₁₃H₁₈O₂ | [2] |

| Molecular Weight | 206.28 g/mol | [2] |

| Appearance | White to yellow solid | |

| Melting Point | 63 - 66 °C | |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol |

Experimental Protocols

Detailed methodologies for the analysis of Ibuprofen Impurity F are crucial for quality control in pharmaceutical manufacturing. The following sections outline established gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods.

Gas Chromatography (GC) Method for Impurity F Determination

This method is adapted from the European Pharmacopoeia for the determination of Impurity F in ibuprofen.[5]

1. Methylating Solution Preparation:

-

Dilute 1 mL of N,N-dimethylformamide dimethyl acetal and 1 mL of pyridine to 10 mL with ethyl acetate.[5]

2. Sample and Reference Preparation:

-

Test Solution: Weigh approximately 50.0 mg of the ibuprofen substance to be examined into a sealable vial. Dissolve it in 1.0 mL of ethyl acetate, add 1.0 mL of the methylating solution, seal the vial, and heat at 100 °C for 20 minutes in a block heater. Allow the solution to cool.[5]

-

Reference Solution (a): Dissolve 0.5 mg of Ibuprofen Impurity F CRS (Certified Reference Standard) in ethyl acetate and dilute to 10.0 mL with the same solvent.[5]

-

Reference Solution (b): Weigh about 50.0 mg of Ibuprofen CRS into a sealable vial. Dissolve it in 1.0 mL of Reference Solution (a), add 1.0 mL of the methylating solution, seal, and heat at 100 °C for 20 minutes. After cooling, remove the reagents under a stream of nitrogen at room temperature and dissolve the residue in 5 mL of ethyl acetate.[5]

3. Chromatographic Conditions:

-

Column: Fused-silica column, 25 m in length with a 0.53 mm internal diameter, coated with macrogol 20 000 (film thickness 2 µm).[5]

-

Carrier Gas: Helium.[5]

-

Flow Rate: 5.0 mL/min.[5]

-

Temperatures:

-

Detection: Flame Ionization Detector (FID).[5]

-

Injection Volume: 1 µL.[5]

-

Run Time: Twice the retention time of ibuprofen.[5]

4. System Suitability:

-

The relative retention time of Impurity F with reference to ibuprofen (retention time ≈ 17 min) should be approximately 1.5.[5]

5. Limit:

-

The maximum allowable limit for Impurity F is 0.1 percent.[5]

High-Performance Liquid Chromatography (HPLC) Method for Ibuprofen and its Impurities

A validated RP-HPLC method for the simultaneous determination of ibuprofen and 17 related compounds, including Impurity F, has been developed.[6]

1. Mobile Phase Preparation:

-

Mobile Phase A: 10 mM sodium phosphate buffer, pH adjusted to 6.9.[6]

-

Mobile Phase B: Acetonitrile.[6]

2. Sample and Standard Preparation:

-

Diluent: A mixture of acetonitrile and water (50:50 v/v).

-

Standard Solution: Prepare a solution of Ibuprofen Standard at a concentration of 0.4 mg/mL in the diluent.

-

Resolution Solution: Prepare a solution containing 0.07 mg/mL of each compound (Ibuprofen and its impurities) in the diluent.

3. Chromatographic Conditions:

-

Column: Agilent ZORBAX Eclipse Plus C18 (250 × 4.6 mm, 5 µm particle size).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 40 °C.[6]

-

Detection: UV detector set at 214 nm.[6]

-

Injection Volume: 7 µL.

-

Gradient Elution:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 | 48 | 52 |

| 3 | 48 | 52 |

| 13 | 15 | 85 |

| 16 | 15 | 85 |

Synthesis of Ibuprofen Impurity F

An alternate synthesis route for 2-(4-isobutylphenyl)propionic acid (Ibuprofen) can inadvertently lead to the formation of Impurity F. One such method involves the following steps:

-

Methyl 3-(4-isobutylphenyl)-3-methyl-3-butenoate is refluxed with 35% hydrochloric acid in acetic acid.[7]

-

The reaction mixture is then poured into water and extracted with ether.[7]

-

The ether extract is washed, dried, and concentrated to yield 2-(4-isobutylphenyl)propanal.[7]

-

Subsequent oxidation of the aldehyde can lead to the formation of 2-(4-isobutylphenyl)propionic acid (Ibuprofen). However, side reactions or incomplete reactions in the preceding steps of a different synthesis pathway could result in 3-(4-isobutylphenyl)propanoic acid (Impurity F). A more direct, though less common, synthesis of Impurity F would involve the hydrocarboxylation of 1-(4-isobutylphenyl)ethylene under specific catalytic conditions.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available that describes specific signaling pathways or biological activities associated with Ibuprofen Impurity F. Its significance is primarily as a process-related impurity in the manufacturing of ibuprofen, and its presence is controlled within strict limits to ensure the safety and efficacy of the final drug product.[5]

Visualizations

Analytical Workflow for Ibuprofen Impurity F Quantification

The following diagram illustrates a typical workflow for the analysis of Ibuprofen Impurity F in a pharmaceutical sample, from sample preparation to data analysis.

Caption: Analytical workflow for the quantification of Ibuprofen Impurity F.

References

- 1. Ibuprofen EP Impurity F | 65322-85-2 | SynZeal [synzeal.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-(4-Isobutylphenyl)propanoic acid | C13H18O2 | CID 9834277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. uspbpep.com [uspbpep.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

The Criticality of Controlling Ibuprofen Impurity F in Pharmaceuticals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is recognized for its analgesic, anti-inflammatory, and antipyretic properties. The manufacturing and stability of ibuprofen drug substances and products can lead to the formation of various impurities. Among these, Ibuprofen Impurity F, chemically identified as 3-(4-isobutylphenyl)propanoic acid, is a specified impurity in the European Pharmacopoeia. Its control is paramount to ensure the safety, efficacy, and quality of ibuprofen-containing pharmaceuticals. This technical guide provides a comprehensive overview of Ibuprofen Impurity F, including its chemical properties, regulatory context, analytical control strategies, and potential formation pathways. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of ibuprofen.

Introduction to Ibuprofen Impurity F

Ibuprofen Impurity F is a process-related impurity and a potential degradation product of ibuprofen. Its presence in the final drug product must be strictly controlled to adhere to regulatory standards and ensure patient safety.

Chemical Identity

| Property | Value |

| Systematic Name | 3-(4-isobutylphenyl)propanoic acid[1][2][3] |

| Synonyms | 3-[4-(2-Methylpropyl)phenyl]propanoic acid, Ibuprofen Related Compound F |

| CAS Number | 65322-85-2[1][2][3] |

| Molecular Formula | C13H18O2[1][2][3] |

| Molecular Weight | 206.28 g/mol [1][2][3] |

| Chemical Structure |

|

Regulatory Landscape and Toxicological Significance

The control of impurities in active pharmaceutical ingredients (APIs) and drug products is a critical aspect of pharmaceutical development and manufacturing, governed by international guidelines such as those from the International Council for Harmonisation (ICH).

Regulatory Limits

The European Pharmacopoeia (Ph. Eur.) monograph for ibuprofen specifies a limit for Impurity F.

| Pharmacopoeia | Limit for Impurity F |

| European Pharmacopoeia (Ph. Eur.) | ≤ 0.1%[4][5] |

Toxicological Assessment

While specific toxicological data for Ibuprofen Impurity F is not extensively available in the public domain, the principles of impurity qualification outlined in ICH Q3A(R2) and Q3B(R2) guidelines are applicable. These guidelines establish thresholds at which impurities must be identified, reported, and qualified through toxicological studies if their levels exceed certain limits. The established limit in the Ph. Eur. suggests that at or below 0.1%, Impurity F is considered to be of low toxicological concern. However, for any new drug product or significant changes in the manufacturing process, a re-evaluation of impurity profiles and potential toxicological risks is warranted.

Formation Pathways of Ibuprofen Impurity F

Understanding the formation pathways of Impurity F is crucial for developing effective control strategies during the synthesis and storage of ibuprofen. It can arise from both the synthetic route and degradation of the active pharmaceutical ingredient.

Potential Synthetic Routes

One plausible route for the formation of Ibuprofen Impurity F is through the homologation of a related starting material or intermediate. For instance, the Arndt-Eistert synthesis provides a method for converting a carboxylic acid to its next higher homologue, which could potentially lead to the formation of Impurity F if a suitable precursor is present.

Caption: Potential Arndt-Eistert homologation route to Impurity F.

Degradation Pathways

Forced degradation studies on ibuprofen have shown that it is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic conditions. While these studies have identified several degradation products, the specific conditions that lead to the formation of Impurity F are not well-documented in publicly available literature. It is plausible that certain storage conditions or interactions with excipients could promote molecular rearrangements or side reactions that result in the formation of this impurity.

Analytical Control Strategies

Robust analytical methods are essential for the accurate detection and quantification of Ibuprofen Impurity F to ensure compliance with regulatory limits. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized for this purpose.

Gas Chromatography (GC) Method

The European Pharmacopoeia specifies a GC method for the determination of Impurity F.

Experimental Protocol (Based on Ph. Eur. Monograph):

| Parameter | Specification |

| Column | Fused silica capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film) |

| Stationary Phase | Poly[(cyanopropyl)(phenyl)][methyl]siloxane |

| Carrier Gas | Helium |

| Flow Rate | Typically around 1.5 mL/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Isothermal or gradient, e.g., start at 150 °C, hold for 5 min, ramp to 240 °C at 10 °C/min, hold for 10 min |

| Injection Volume | 1 µL |

| Sample Preparation | Derivatization of the carboxylic acid group (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is typically required to improve volatility and chromatographic performance. |

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC methods have also been developed and validated for the simultaneous determination of ibuprofen and its impurities, including Impurity F.

Experimental Protocol (General Method):

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) |

| Elution | Isocratic or gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV at a suitable wavelength (e.g., 220 nm) |

| Injection Volume | 20 µL |

| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent). |

Analytical Method Validation

Any analytical method used for the quantification of Impurity F must be validated in accordance with ICH Q2(R1) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: General workflow for the analysis of Ibuprofen Impurity F.

Conclusion

The control of Ibuprofen Impurity F is a critical component of ensuring the quality and safety of ibuprofen-containing pharmaceuticals. A thorough understanding of its chemical properties, regulatory limits, potential formation pathways, and robust analytical control strategies is essential for pharmaceutical manufacturers and quality control laboratories. Adherence to pharmacopoeial standards and international guidelines, coupled with validated analytical methods, will ensure that ibuprofen products consistently meet the required quality attributes, thereby safeguarding public health. Further research into the specific toxicological profile and definitive formation mechanisms of Impurity F would provide an even more comprehensive understanding and further enhance control strategies.

References

- 1. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 5. Toxic, Genotoxic and Teratogenic Effects of Ibuprofen and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the regulatory landscape governing related compounds in the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. By summarizing key pharmacopeial requirements, detailing analytical methodologies, and exploring the origins of these impurities, this document serves as an essential resource for professionals engaged in the development, manufacturing, and quality control of ibuprofen.

Regulatory Framework for Impurity Control

The control of impurities in active pharmaceutical ingredients (APIs) like ibuprofen is a critical aspect of ensuring drug safety and efficacy. International and national regulatory bodies have established stringent guidelines to limit the presence of these related compounds. The primary frameworks are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the British Pharmacopoeia (BP).

Organic impurities in new drug substances are broadly classified by the ICH into three categories:

-

Organic Impurities: These can arise during the manufacturing process or storage of the drug substance and include starting materials, by-products, intermediates, and degradation products.

-

Inorganic Impurities: These may be derived from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.

-

Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification processes.

The ICH Q3A(R2) guideline provides a framework for the identification, qualification, and reporting of impurities in new drug substances.[1] The reporting, identification, and qualification thresholds are determined by the maximum daily dose of the drug. For ibuprofen, with a maximum daily dose that can exceed 2 grams, these thresholds are crucial in defining the acceptable levels of related compounds.

Ibuprofen: Synthesis, Degradation, and the Genesis of Impurities

Understanding the synthetic pathways and degradation patterns of ibuprofen is fundamental to identifying and controlling its related compounds.

Synthetic Pathways and Process-Related Impurities

The commercial synthesis of ibuprofen has evolved from the original multi-step "Boots synthesis" to more "green" and atom-economical processes.[2][3]

-

The Boots Synthesis (Brown Process): This six-step process, while historically significant, is known for its lower atom economy and the generation of by-products.[2][3] Key steps include Friedel-Crafts acylation, Darzens condensation, and subsequent transformations.[2]

-

The BHC-Hoechst-Celanese Process (Green Process): This three-step catalytic process is more environmentally friendly and efficient.[3] It typically involves the acylation of isobutylbenzene, hydrogenation, and carbonylation, significantly reducing waste.[2]

Process-related impurities can include unreacted starting materials, intermediates, and by-products from side reactions. For example, incomplete reactions or alternative reaction pathways can lead to the formation of various structurally related compounds.

Degradation Pathways

Ibuprofen is susceptible to degradation under various stress conditions, leading to the formation of degradation products. Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal conditions are essential to identify potential degradants that may form during the shelf-life of the drug product.[4]

Common degradation pathways include:

-

Oxidation: Can lead to the formation of hydroxylated and carboxylated derivatives.

-

Photodegradation: Exposure to light can result in the formation of compounds like 4-isobutylacetophenone.

-

Hydrolysis: While generally stable, ester derivatives of ibuprofen can hydrolyze to the parent compound.

Specified Impurities in Major Pharmacopeias

The major pharmacopeias—USP, Ph. Eur., and BP—list specific related compounds of ibuprofen that must be controlled within defined limits. The following tables summarize these specified impurities, their structures, and their acceptance criteria.

Table 1: Specified Impurities of Ibuprofen in the United States Pharmacopeia (USP)

| Impurity Name | Structure | Acceptance Criteria |

| Ibuprofen Related Compound C | 4'-Isobutylacetophenone | ≤ 0.1%[5][6] |

| Any individual unspecified impurity | - | ≤ 0.3%[5] |

| Total impurities | - | ≤ 1.0%[5] |

Table 2: Specified Impurities of Ibuprofen in the European Pharmacopoeia (Ph. Eur.)

| Impurity | Chemical Name | Structure | Acceptance Criteria |

| Impurity A | (2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic acid | For each impurity, not more than 1.5 times the area of the principal peak in the chromatogram obtained with reference solution (a) (0.15%)[7] | |

| Impurity B | (2RS)-2-(4-Butylphenyl)propanoic acid | Not more than the area of the corresponding peak in the chromatogram obtained with reference solution (b) (0.3%)[8] | |

| Impurity C | (2RS)-2-[4-(2-Methylpropyl)phenyl]propanamide | - | |

| Impurity D | (2RS)-2-(4-Methylphenyl)propanoic acid | - | |

| Impurity E | 4'-(2-Methylpropyl)acetophenone | - | |

| Impurity F | 3-[4-(2-Methylpropyl)phenyl]propanoic acid | ≤ 0.1%[9] | |

| Impurity J | (2RS)-2-[4-(2-Methylpropanoyl)phenyl]propanoic acid | For each impurity, not more than 1.5 times the area of the principal peak in the chromatogram obtained with reference solution (a) (0.15%)[7] | |

| Impurity N | (2RS)-2-(4-Ethylphenyl)propanoic acid | For each impurity, not more than 1.5 times the area of the principal peak in the chromatogram obtained with reference solution (a) (0.15%)[7] | |

| Any other impurity | - | - | Not more than 0.3 times the area of the principal peak in the chromatogram obtained with reference solution (a) (0.3%)[8] |

| Total of other impurities | - | - | Not more than 0.7 times the area of the principal peak in the chromatogram obtained with reference solution (a) (0.7%)[8] |

| Disregard limit | - | - | 0.05 times the area of the principal peak in the chromatogram obtained with reference solution (a) (0.05%)[8] |

Table 3: Specified Impurities of Ibuprofen in the British Pharmacopoeia (BP)

The British Pharmacopoeia largely harmonizes with the European Pharmacopoeia for the control of ibuprofen-related substances. The specified impurities and their limits are generally consistent with those listed in the Ph. Eur. monograph.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the identification and quantification of related compounds in ibuprofen. The following sections detail typical experimental protocols based on pharmacopeial methods and published literature.

Experimental Protocol: HPLC Method for Related Substances (Based on Ph. Eur.)

This method is suitable for the separation and quantification of specified and unspecified impurities in ibuprofen drug substance.

Chromatographic Conditions:

-

Column: A stainless steel column 150 mm x 4.6 mm, packed with octadecylsilyl silica gel for chromatography (5 µm) (e.g., Waters XTerra MS C18 or equivalent).[10]

-

Mobile Phase A: A mixture of 0.5 volumes of orthophosphoric acid, 340 volumes of acetonitrile, and 600 volumes of water.[10]

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 - 25 100 0 25 - 55 100 → 15 0 → 85 55 - 70 15 85 | 70 - 75 | 15 → 100 | 85 → 0 |

-

Flow Rate: 2.0 mL/min.[9]

-

Column Temperature: Ambient.

-

Detection: UV spectrophotometer at 214 nm.[9]

-

Injection Volume: 20 µL.[9]

Solution Preparation:

-

Test Solution: Dissolve 20 mg of the ibuprofen substance to be examined in 2 mL of acetonitrile and dilute to 10.0 mL with Mobile Phase A.[7]

-

Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with Mobile Phase A. Dilute 1.0 mL of this solution to 10.0 mL with Mobile Phase A.[7]

-

Reference Solution (b) (for system suitability): Prepare a solution containing a known concentration of ibuprofen and ibuprofen impurity B to demonstrate adequate resolution.[10]

-

Reference Solution (c) (for peak identification): A solution containing a mixture of specified impurities (e.g., A, J, and N) is used to identify the peaks in the chromatogram of the test solution.[9]

Experimental Protocol: HPLC Method for Ibuprofen Related Compound C (Based on USP)

This method is specific for the determination of Ibuprofen Related Compound C in ibuprofen.

Chromatographic Conditions:

-

Column: A 4.6-mm × 15-cm column that contains 5-µm packing L1.

-

Mobile Phase: A filtered and degassed mixture of water (adjusted to pH 3.0 with phosphoric acid) and acetonitrile (55:45).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 35 °C.[8]

-

Detection: UV spectrophotometer at 254 nm.[8]

-

Injection Volume: 5 µL.

Solution Preparation:

-

Test Preparation: Prepare a solution of Ibuprofen in acetonitrile containing about 5 mg per mL.

-

Standard Solution: Prepare a solution of USP Ibuprofen Related Compound C RS in acetonitrile having a known concentration of about 0.0012 mg per mL.

-

System Suitability Solution: A solution containing both ibuprofen and ibuprofen related compound C is used to ensure adequate resolution between the two peaks.

Sample Preparation for Different Dosage Forms

For Ibuprofen Tablets:

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder, equivalent to about 200 mg of ibuprofen, into a 100-mL volumetric flask.

-

Add about 70 mL of a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Sonicate for about 15 minutes with intermittent shaking to dissolve the ibuprofen.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Mix well and filter a portion of the solution through a 0.45-µm filter, discarding the first few mL of the filtrate.

-

The clear filtrate is the sample solution for injection.[11][12]

For Ibuprofen Oral Suspension:

-

Accurately weigh a portion of the well-shaken oral suspension, equivalent to about 100 mg of ibuprofen, into a 100-mL volumetric flask.

-

Add about 70 mL of a suitable diluent.

-

Sonicate for about 20 minutes to ensure complete dispersion and dissolution of the ibuprofen.

-

Allow the solution to cool and dilute to volume with the diluent.

-

Mix thoroughly and filter a portion of the solution through a 0.45-µm filter.

-

The resulting clear solution is used for analysis.

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the typical workflows for the analysis of related compounds in ibuprofen drug substance and drug product.

Caption: Workflow for the analysis of related compounds in ibuprofen drug substance.

Caption: General workflow for the analysis of related compounds in ibuprofen drug products.

Signaling Pathways

Ibuprofen's Mechanism of Action:

Ibuprofen's therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.

Caption: Ibuprofen's mechanism of action via inhibition of COX-1 and COX-2 enzymes.

Potential Cellular Toxicity Pathways of Impurities:

While specific signaling pathways for individual ibuprofen impurities are not well-elucidated, general mechanisms of chemical-induced cellular toxicity can be considered. Impurities, particularly reactive ones, may induce cellular stress through various mechanisms.

Caption: Conceptual overview of potential cellular toxicity pathways induced by ibuprofen impurities.

Conclusion

The stringent control of related compounds in ibuprofen is paramount to ensuring its quality, safety, and efficacy. A thorough understanding of the regulatory guidelines set forth by major pharmacopeias, coupled with robust and validated analytical methods, is essential for manufacturers and researchers. This guide provides a foundational framework for navigating the complexities of ibuprofen impurity profiling, from understanding their origin to implementing effective control strategies. As analytical technologies and toxicological assessments continue to evolve, the standards for purity will undoubtedly become even more rigorous, demanding a continuous commitment to scientific excellence in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic and chemical characterization of ibuprofen degradation by Sphingomonas Ibu-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4'-Isobutylacetophenone | C12H16O | CID 93214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. uspnf.com [uspnf.com]

- 6. ClinPGx [clinpgx.org]

- 7. epichem.com [epichem.com]

- 8. Toxicity and biodegradation of ibuprofen by Bacillus thuringiensis B1(2015b) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugfuture.com [drugfuture.com]

- 10. Changes in Ibuprofen Toxicity and Degradation in Response to Immobilization of Bacillus thuringiensis B1(2015b) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajpamc.com [ajpamc.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Determination of Ibuprofen Impurity F

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative determination of Ibuprofen Impurity F in bulk drug substances or pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Introduction

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its safety and efficacy. Ibuprofen Impurity F, chemically known as 3-[4-(2-methylpropyl)phenyl]propanoic acid, is a potential process-related impurity. While the European Pharmacopoeia has traditionally employed gas chromatography for its analysis, a robust and reliable HPLC method offers a more common and accessible alternative for many quality control laboratories.

This application note details a validated HPLC method for the separation and quantification of Ibuprofen Impurity F from the main Ibuprofen peak and other related substances.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the determination of Ibuprofen Impurity F.

Materials and Reagents

-

Ibuprofen Reference Standard (CRS)

-

Ibuprofen Impurity F Reference Standard

-

Acetonitrile (HPLC grade)

-

Sodium Phosphate, Monobasic (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade or equivalent)

-

Diluent: Acetonitrile and water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The detailed chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

| Parameter | Value |

| HPLC Column | Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 10 mM Sodium Phosphate buffer, pH adjusted to 6.9 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 214 nm |

| Injection Volume | 10 µL |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 82 | 18 |

| 25 | 82 | 18 |

| 55 | 15 | 85 |

| 70 | 15 | 85 |

| 71 | 82 | 18 |

| 80 | 82 | 18 |

Preparation of Solutions

2.3.1. Mobile Phase A (10 mM Sodium Phosphate Buffer, pH 6.9)

-

Dissolve 1.2 g of monobasic sodium phosphate in 1000 mL of HPLC grade water.

-

Adjust the pH to 6.9 with diluted phosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter and degas prior to use.

2.3.2. Standard Stock Solution of Ibuprofen Impurity F (50 µg/mL)

-

Accurately weigh about 5 mg of Ibuprofen Impurity F reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

2.3.3. Standard Solution (0.5 µg/mL of Impurity F and 500 µg/mL of Ibuprofen)

-

Accurately weigh about 50 mg of Ibuprofen reference standard into a 100 mL volumetric flask.

-

Add 1.0 mL of the Standard Stock Solution of Ibuprofen Impurity F.

-

Dissolve in and dilute to volume with the diluent. This solution represents 0.1% of Impurity F with respect to the Ibuprofen concentration.

2.3.4. Sample Solution (500 µg/mL of Ibuprofen)

-

Accurately weigh an amount of the test sample equivalent to about 50 mg of Ibuprofen into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet the system suitability requirements.

-

Inject the Standard Solution five replicate times.

-

The system is deemed suitable if the following criteria are met:

-

The relative standard deviation (RSD) of the peak area for Ibuprofen Impurity F is not more than 5.0%.

-

The resolution between the Ibuprofen and Impurity F peaks is not less than 2.0.

-

The tailing factor for the Ibuprofen Impurity F peak is not more than 2.0.

-

Analysis Procedure

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the Standard Solution and record the chromatogram.

-

Inject the Sample Solution and record the chromatogram.

Calculation

The percentage of Ibuprofen Impurity F in the sample is calculated using the following formula:

Where:

-

Area_ImpF_Sample is the peak area of Impurity F in the sample chromatogram.

-

Area_ImpF_Std is the peak area of Impurity F in the standard chromatogram.

-

Conc_ImpF_Std is the concentration of Impurity F in the Standard Solution (µg/mL).

-

Conc_Sample is the concentration of Ibuprofen in the Sample Solution (µg/mL).

Data Presentation

The following table summarizes the expected system suitability results and typical retention times.

Table 3: System Suitability and Chromatographic Data

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time of Ibuprofen | - | Approx. 25 min |

| Retention Time of Impurity F | - | Approx. 28 min |

| Resolution (Ibuprofen/Impurity F) | NLT 2.0 | > 2.5 |

| Tailing Factor (Impurity F) | NMT 2.0 | < 1.5 |

| RSD for Impurity F peak area (n=5) | NMT 5.0% | < 3.0% |

NLT: Not Less Than, NMT: Not More Than

Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of Ibuprofen Impurity F.

Caption: Experimental workflow for the determination of Ibuprofen Impurity F by HPLC.

Gas Chromatography Method for the Analysis of Ibuprofen Impurity F

Application Note and Protocol